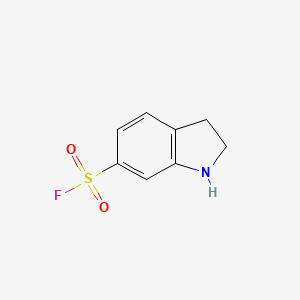

2,3-dihydro-1H-indole-6-sulfonyl fluoride

Description

Contextualization within Indoline (B122111) Chemistry and its Research Significance

The indoline nucleus, a reduced form of indole (B1671886), is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged" chemical scaffold.

Overview of 2,3-Dihydro-1H-indole (Indoline) as a Privileged Chemical Scaffold

2,3-Dihydro-1H-indole, commonly known as indoline, is a bicyclic heterocyclic organic compound. Its structure, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a common motif in numerous natural products and synthetic molecules with a wide spectrum of biological activities. The "privileged" status of the indoline scaffold stems from its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets with high affinity and selectivity. This versatility is attributed to its rigid, three-dimensional structure and the presence of a hydrogen bond donor/acceptor in the form of the secondary amine.

Historical Development and Evolution of Indoline Derivatives in Academic Investigations

The exploration of indoline chemistry dates back to the early days of organic chemistry, with initial studies focusing on its synthesis and basic reactivity. Over the decades, the field has evolved significantly, driven by the discovery of naturally occurring indoline alkaloids with potent pharmacological properties. This has spurred the development of novel synthetic methodologies for the construction and functionalization of the indoline core. In recent years, research has increasingly focused on the application of indoline derivatives in drug discovery, with a particular emphasis on their use as anticancer, antimicrobial, and antiviral agents. The development of modern catalytic methods has further expanded the synthetic toolbox, allowing for the precise and efficient modification of the indoline scaffold to generate libraries of diverse compounds for biological screening.

Role of the Indoline Core in Modular Chemical Construction

The indoline core serves as an excellent platform for modular chemical construction, a strategy that involves the assembly of complex molecules from simpler, pre-functionalized building blocks. The ability to selectively functionalize different positions of the indoline ring allows for the systematic variation of substituents, enabling the fine-tuning of a molecule's properties. This modular approach is particularly valuable in drug discovery, where it facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The rigid nature of the indoline scaffold helps to pre-organize the appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a given biological target.

Elucidation of Sulfonyl Fluoride (B91410) Functionality and its Academic Relevance

The sulfonyl fluoride group has emerged as a powerful tool in chemical biology and drug discovery due to its unique reactivity and stability. Its ability to act as a latent electrophile has made it a "warhead" of choice for the design of covalent inhibitors.

Introduction to Sulfonyl Fluorides as Key Electrophilic Warheads

Sulfonyl fluorides (R-SO₂F) are a class of organic compounds characterized by their relative inertness in aqueous media, yet potent and selective reactivity towards certain nucleophilic amino acid residues in proteins. This "tunable" reactivity makes them ideal electrophilic "warheads" for covalent inhibitors. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, allowing them to reach their intended biological target before undergoing hydrolysis. The reactivity of the sulfonyl fluoride moiety can be modulated by the electronic properties of the attached organic scaffold, enabling the design of probes with tailored selectivity for specific protein targets.

The Emergence of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry as a "Click" Paradigm

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and colleagues, has revolutionized the use of sulfonyl fluorides in chemical synthesis. d-nb.info SuFEx is a set of near-perfect "click" reactions that involve the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile, typically an alcohol or an amine. These reactions are characterized by their high efficiency, broad scope, and tolerance of a wide range of functional groups. The stability of the S-F bond, combined with its selective activation under specific conditions, forms the basis of this powerful ligation chemistry. SuFEx has found widespread applications in materials science, drug discovery, and bioconjugation, providing a robust and reliable method for connecting molecular building blocks.

Distinctive Reactivity and Stability Profiles of Sulfonyl Fluorides in Reaction Design

Sulfonyl fluorides (R-SO₂F) have emerged as a cornerstone functional group in modern organic synthesis, largely due to a unique balance of high stability and latent reactivity that sets them apart from other sulfonyl halides. researchgate.netnih.gov Unlike their more reactive sulfonyl chloride counterparts, which are often sensitive to moisture and can undergo undesired side reactions, sulfonyl fluorides exhibit remarkable resistance to hydrolysis and thermolysis. nih.govrhhz.net This stability is attributed to the strong, highly polarized sulfur-fluorine bond. bldpharm.com

Despite their general inertness, sulfonyl fluorides can be selectively activated to react with a wide range of nucleophiles under specific conditions, a feature that has been powerfully harnessed in the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. bldpharm.comeurekalert.org This Nobel Prize-winning concept relies on the efficient and specific formation of robust covalent links (S-O, S-N) from sulfonyl fluorides and appropriate nucleophiles like silyl (B83357) ethers or amines. nih.govresearchgate.net The reactions are characterized by high yields, modularity, and tolerance of diverse functional groups, making them ideal for constructing complex molecules. nih.gov

The reactivity of sulfonyl fluorides is not limited to SuFEx. They can participate in various transition metal-catalyzed cross-coupling reactions, acting as electrophilic partners to form C-C bonds. bldpharm.com Furthermore, their electrophilic nature has been exploited in chemical biology and drug discovery, where they serve as "warheads" to form stable, covalent bonds with nucleophilic amino acid residues (such as serine, tyrosine, and lysine) in proteins. enamine.netacs.orgnih.gov This allows for the design of highly specific covalent inhibitors and chemical probes for studying biological systems. researchgate.netenamine.net The stability of sulfonyl fluorides under physiological conditions ensures that they reach their intended biological target before reacting. researchgate.net

A comparative overview of the general reactivity profiles of sulfonyl halides is presented below:

| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) |

| Stability to Hydrolysis | High; generally stable in aqueous environments. nih.gov | Low; readily hydrolyzes to sulfonic acid. wikipedia.org |

| Thermal Stability | High; resistant to thermolysis. nih.govsigmaaldrich.com | Lower; can decompose upon heating. nih.gov |

| Reactivity with Nucleophiles | Moderate; requires activation (e.g., base, catalyst) for efficient reaction. nih.govrhhz.net | High; reacts readily with a broad range of nucleophiles. wikipedia.org |

| Chemoselectivity | High; primarily undergoes substitution at the sulfur center. | Lower; can lead to side reactions like chlorination. researchgate.net |

| Key Applications | SuFEx click chemistry, covalent inhibitors, chemical probes. eurekalert.orgenamine.net | General synthesis of sulfonamides and sulfonate esters. researchgate.net |

Confluence of Structural Elements: 2,3-Dihydro-1H-indole-6-sulfonyl Fluoride as a Unique Research Target

The structure of 2,3-dihydro-1H-indole-6-sulfonyl fluoride is a deliberate amalgamation of two highly significant chemical motifs: the indoline (2,3-dihydro-1H-indole) core and the sulfonyl fluoride group. This fusion creates a molecule with a unique topographical and electronic profile, making it a compelling target for synthetic and medicinal chemistry research.

The rationale for exploring hybrid structures that combine the indoline nucleus with a sulfonyl fluoride is multifaceted. The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. mdpi.com Its three-dimensional, non-planar structure is adept at engaging with the active sites of enzymes and receptors. mdpi.com

By appending a sulfonyl fluoride group to this proven scaffold, researchers aim to:

Introduce a Covalent Warhead: The sulfonyl fluoride moiety can act as a targeted covalent warhead. When the indoline core directs the molecule to a specific protein's binding pocket, the sulfonyl fluoride can react with a nearby nucleophilic amino acid residue (e.g., lysine (B10760008), tyrosine, serine), forming a permanent covalent bond. enamine.netacs.org This can lead to potent and durable inhibition of the target protein.

Modulate Physicochemical Properties: The strongly electron-withdrawing nature of the -SO₂F group can significantly alter the electronic properties of the indoline ring system, influencing its binding affinity, metabolic stability, and pharmacokinetic profile.

Serve as a Synthetic Hub: The compound can serve as a versatile building block. The sulfonyl fluoride can be used as a connective hub via SuFEx chemistry to link the indoline scaffold to other molecules, polymers, or biomolecules, enabling the rapid assembly of complex functional systems. researchgate.net

Despite the clear rationale, the exploration of indoline-sulfonyl fluoride hybrids remains a nascent field. Significant research gaps and opportunities exist:

Limited Synthetic Exploration: While general methods for the synthesis of aryl sulfonyl fluorides are well-established, including the conversion from corresponding sulfonyl chlorides or sulfonic acids, specific studies focusing on the efficient and scalable synthesis of 2,3-dihydro-1H-indole-6-sulfonyl fluoride are not widely reported. rhhz.netccspublishing.org.cn Optimizing synthetic routes to this specific isomer and its derivatives is a key challenge.

Unexplored Reactivity: The specific reactivity profile of the sulfonyl fluoride group as influenced by the electron-donating potential of the indoline nitrogen has not been systematically studied. Understanding how the indoline core modulates the electrophilicity and accessibility of the S(VI) center is crucial for its application in covalent targeting and SuFEx reactions.

Biological Targets Unknown: There is a significant opportunity to screen 2,3-dihydro-1H-indole-6-sulfonyl fluoride and its derivatives against various biological targets. Given the prevalence of the indoline core in neurology and oncology drugs, investigating its potential as a covalent inhibitor for kinases, proteases, or other enzyme classes is a promising avenue. mdpi.comnih.gov

Materials Science Applications: The potential of this compound as a monomer or functionalizing agent in materials science via SuFEx polymerization or surface modification remains completely untapped.

Scope and Objectives of Academic Inquiry into 2,3-Dihydro-1H-indole-6-sulfonyl Fluoride

Academic inquiry into 2,3-dihydro-1H-indole-6-sulfonyl fluoride is driven by several clear objectives aimed at filling the aforementioned research gaps. The primary goals are to:

Develop Efficient and Modular Synthetic Methodologies: A core objective is to establish robust and versatile synthetic pathways to access 2,3-dihydro-1H-indole-6-sulfonyl fluoride and a library of its derivatives with diverse substitutions on the indoline ring and nitrogen atom.

Characterize the Physicochemical and Reactivity Profile: A thorough investigation into the compound's stability, electronic properties, and reactivity is essential. This includes quantifying its reactivity with various biological nucleophiles and its performance in SuFEx click chemistry protocols.

Identify and Validate Biological Activity: A major focus is to explore the compound's potential as a bioactive agent. This involves screening against panels of enzymes, particularly those implicated in human diseases, to identify it as a potential covalent probe or inhibitor. Structure-activity relationship (SAR) studies would follow to optimize potency and selectivity.

Explore Applications in Chemical Biology and Materials Science: The ultimate goal is to leverage the unique properties of this hybrid structure. This includes its use as a chemical probe to study protein function, as a bioconjugation reagent, or as a building block for novel polymers and functional materials with unique properties.

By systematically addressing these objectives, the scientific community can unlock the full potential of 2,3-dihydro-1H-indole-6-sulfonyl fluoride as a valuable tool in chemical synthesis, drug discovery, and materials innovation.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIBDJZFCFVSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indole 6 Sulfonyl Fluoride and Its Structural Analogs

Strategic Approaches to the 2,3-Dihydro-1H-indole Nucleus Functionalization

The synthesis of specifically substituted indolines requires precise control over regioselectivity and, when necessary, stereoselectivity. The following sections detail key strategies for functionalizing the indoline (B122111) nucleus, which are crucial for the synthesis of the target compound and its analogs.

Regioselective Functionalization at the C-6 Position of the Indoline Ring

Direct functionalization of the C-6 position of the indoline ring is a significant challenge due to the inherent electronic properties of the scaffold, which typically favor electrophilic substitution at the C-5 and C-7 positions, or reactions on the pyrroline (B1223166) ring. However, several strategies have been developed to achieve C-6 selectivity.

One effective approach involves a multi-step sequence starting from a pre-functionalized indoline. For instance, the synthesis of indoline-6-sulfonamides has been reported, which can serve as precursors to the target sulfonyl fluoride (B91410). A notable example is the synthesis of 1-acetyl-5-bromoindoline-6-sulfonyl chloride, which is then reacted with various amines to produce a library of N-substituted sulfonamides acs.org. This methodology highlights a viable route to C-6 sulfonated indolines, which can be further converted to the desired sulfonyl fluoride. The key steps involve the protection of the indoline nitrogen, followed by electrophilic aromatic substitution.

Table 1: Key Intermediates in the Synthesis of C-6 Functionalized Indolines

| Compound Name | Structure | Synthetic Utility |

| 1-Acetyl-5-bromoindoline |  | Precursor for regioselective sulfonation at C-6. |

| 1-Acetyl-5-bromoindoline-6-sulfonyl chloride |  | Key intermediate for the synthesis of indoline-6-sulfonamides. |

| 2,3-Dihydro-1H-indole-6-sulfonic acid |  | A potential precursor for conversion to the sulfonyl fluoride. |

| 2,3-Dihydro-1H-indole-6-sulfonyl chloride |  | Direct precursor for the synthesis of 2,3-dihydro-1H-indole-6-sulfonyl fluoride. |

While direct C-6 sulfonation of indoline is not extensively documented, related functionalizations of the indole (B1671886) nucleus provide insights. For example, a Brønsted acid-catalyzed C-6 functionalization of 2,3-disubstituted indoles with 2,2-diarylacetonitriles has been reported to efficiently construct cyano-substituted all-carbon quaternary centers rsc.org. This demonstrates that under specific catalytic conditions, the C-6 position can be targeted. Furthermore, an organocatalytic chemo- and regioselective C-6 functionalization of 2,3-disubstituted indoles with ortho-hydroxybenzyl alcohols has been established, yielding biologically important diarylindol-6-ylmethanes sigmaaldrich.com. These methods, while not directly producing the sulfonyl fluoride, underscore the feasibility of achieving C-6 functionalization through careful selection of catalysts and directing groups.

N-Functionalization Strategies of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a key handle for introducing molecular diversity. N-functionalization, through acylation or alkylation, can modulate the electronic properties and biological activity of the resulting molecules.

N-Acylation: The indoline nitrogen can be readily acylated using a variety of acylating agents. A common method involves the reaction of the indoline with an acid chloride or anhydride (B1165640) in the presence of a base. For instance, the N-acetylation of indoline is a standard protecting group strategy that also influences the regioselectivity of subsequent electrophilic aromatic substitutions acs.org. More advanced methods for N-acylation of sulfonamides, which are structurally related to the target molecule, have been developed using N-acylbenzotriazoles in the presence of sodium hydride, providing N-acylsulfonamides in high yields nih.govnih.gov. A direct N-acylation of indole with carboxylic acids catalyzed by boric acid has also been reported, offering a more atom-economical approach sigmaaldrich.com.

N-Alkylation: N-alkylation of indolines can be achieved using alkyl halides, often in the presence of a base. The potassium salts of indoles and related heterocycles have been shown to react efficiently with various alkyl halides in dimethyl sulfoxide (B87167) to yield N-alkylated products nih.gov. More sustainable methods, such as the iron-catalyzed N-alkylation of indolines with alcohols via a borrowing hydrogen methodology, have been developed. This approach offers a greener alternative to the use of alkyl halides beilstein-journals.orgnih.gov. For the enantioselective N-alkylation of indoles, an intermolecular aza-Wacker-type reaction has been described, which allows for the introduction of a stereocenter adjacent to the nitrogen nih.gov.

The presence of a strongly electron-withdrawing sulfonyl fluoride group at the C-6 position is expected to decrease the nucleophilicity of the indoline nitrogen, potentially requiring more forcing conditions for N-functionalization.

Stereocontrolled Synthesis of Chiral 2,3-Dihydro-1H-indole Scaffolds

The development of stereoselective methods for the synthesis of chiral 2,3-disubstituted indolines is of great importance, as the stereochemistry of these compounds can significantly impact their biological activity.

Several catalytic asymmetric methods have been developed to access enantioenriched 2,3-disubstituted indolines. A highly diastereo- and enantioselective copper-hydride-catalyzed method has been reported for the preparation of a variety of cis-2,3-disubstituted indolines from N-aryl imines and alkenes rsc.orgrsc.org. This method tolerates a broad range of functional groups.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of indolines. An organocatalytic intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, using a primary amine derived from a cinchona alkaloid as the catalyst, affords cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities rsc.orgchemicalbook.comorgchemres.org. Interestingly, by changing the substrate to one bearing an alkyl group instead of an aryl group on the enone, the diastereoselectivity can be switched to favor the trans-isomer orgchemres.org.

Furthermore, a chiral phosphoric acid-catalyzed C-6 functionalization of 2,3-disubstituted indoles with azadienes has been developed to synthesize optically active heterotriarylmethanes with high yields and enantioselectivities chemicalbook.com. While this method functionalizes the C-6 position of an indole rather than an indoline, it demonstrates the potential for asymmetric transformations on this ring system.

The presence of an electron-withdrawing group at the C-6 position, such as a sulfonyl fluoride, could influence the reactivity and stereochemical outcome of these reactions. Further studies would be needed to explore the compatibility of these methods with such substrates.

Diverse Pathways for Sulfonyl Fluoride Moiety Introduction

The sulfonyl fluoride group is a key functional moiety in the target molecule. Its introduction can be achieved through several synthetic routes, either by direct fluorosulfonylation or by conversion from other sulfur-containing functional groups.

Direct Fluorosulfonylation Reactions on Activated Aromatics

Direct fluorosulfonylation involves the introduction of the -SO2F group onto an aromatic ring in a single step. This is typically achieved using reagents such as sulfuryl fluoride (SO2F2) or fluorosulfonic acid (FSO3H). These reactions generally require an activated aromatic substrate. While there is a lack of specific examples for the direct C-6 fluorosulfonylation of indoline, the principles of electrophilic aromatic substitution suggest that an N-protected indoline, being an activated aromatic system, could potentially undergo this reaction. However, controlling the regioselectivity to favor the C-6 position over the more electronically favored C-5 or C-7 positions would be a significant challenge.

Recent advancements have seen the development of radical-based methods for fluorosulfonylation. For instance, the use of organosuperbase activation of sulfonyl fluorides in combination with photoredox catalysis allows for their conversion to S(VI) radicals, which can then react with alkenes synblock.com. While not a direct aromatic C-H functionalization, this highlights the expanding toolkit for incorporating the sulfonyl fluoride moiety.

Conversion from Precursor Sulfonyl Chlorides and Related Halides

A more common and generally more regioselective approach to synthesizing sulfonyl fluorides is the conversion from a precursor sulfonyl chloride. This two-step strategy involves the initial introduction of a sulfonyl chloride group onto the aromatic ring, followed by a halogen exchange reaction.

The synthesis of the precursor, 2,3-dihydro-1H-indole-6-sulfonyl chloride, can be envisioned through the chlorosulfonation of an N-protected indoline. For example, the reaction of N-acylindoline with chlorosulfonic acid is a plausible route to introduce the -SO2Cl group fluorochem.co.uk. The regioselectivity of this reaction would be influenced by the nature of the N-acyl group.

Once the sulfonyl chloride is obtained, the conversion to the sulfonyl fluoride is typically achieved through a nucleophilic substitution reaction using a fluoride source. A variety of reagents and conditions have been developed for this transformation.

Table 2: Reagents for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Reagent(s) | Conditions | Reference |

| Potassium fluoride (KF) in water/acetone | Biphasic mixture | researchgate.net |

| Potassium fluoride (KF) with 18-crown-6 | Acetonitrile (B52724), room temperature | researchgate.net |

| Potassium bifluoride (KHF2) | Aqueous solution | researchgate.net |

| Pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4), MgCl2, then KF | Acetonitrile, 60 °C |

A particularly mild and efficient method involves the use of a pyrylium tetrafluoroborate salt (Pyry-BF4) and magnesium chloride to activate a precursor sulfonamide, forming the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride upon the addition of potassium fluoride. This method is notable for its high chemoselectivity and tolerance of various functional groups.

Another viable route starts from a sulfonic acid. 2,3-Dihydro-1H-indole-6-sulfonic acid can be converted to the corresponding sulfonyl fluoride. This transformation can be achieved in a one-pot, two-step process where the sulfonic acid is first converted to the sulfonyl chloride in situ using reagents like cyanuric chloride or trichloroacetonitrile, followed by treatment with a fluoride source such as potassium bifluoride (KHF2) nih.govsynblock.com. More recently, direct conversion of sulfonic acids and their salts to sulfonyl fluorides has been achieved using thionyl fluoride or Xtalfluor-E®, offering a more streamlined approach nih.govsynblock.com.

Metal-Catalyzed Fluorosulfonylation Methods (e.g., Palladium, Copper, Nickel)

Transition-metal catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides. These methods offer mild reaction conditions and broad functional group tolerance, making them attractive for complex molecule synthesis.

Palladium-Catalyzed Approaches: Palladium catalysts have been successfully employed for the direct C-H functionalization of indoles to introduce sulfonyl groups. A three-component reaction of 1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates, catalyzed by palladium(II) bromide, affords diverse 2-sulfonated indoles. nih.govfigshare.com This method merges palladium catalysis with the insertion of sulfur dioxide via a radical process. nih.govfigshare.com The directing group on the indole nitrogen can be readily removed after the reaction. nih.gov

Copper-Catalyzed Reactions: Copper-based catalytic systems are effective for the fluorosulfonylation of arenediazonium salts. nih.gov This approach utilizes the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a convenient sulfonyl source and potassium bifluoride (KHF₂) as the fluorine source, avoiding the need for additional oxidants. nih.gov The electronic properties of the arene ring in the starting diazonium salt can influence the reaction mechanism. nih.gov Copper catalysts also play a dual role in the 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chlorides and indoles, initiating sulfonyl radicals and promoting indole coupling. acs.orgnih.gov

Nickel-Catalyzed Fluorosulfonylation: Nickel catalysis provides an efficient route for the direct fluorosulfonylation of vinyl and benzyl (B1604629) bromides. nih.gov Using sodium dithionite (B78146) (Na₂S₂O₄) as the sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source, this method offers mild reaction conditions and good functional group compatibility. nih.gov

| Catalyst | Substrates | Reagents | Key Features |

| Palladium(II) bromide | 1-(pyridin-2-yl)indoles, aryldiazonium tetrafluoroborates | DABCO·(SO₂)₂ | Direct C-H functionalization, radical process, removable directing group. nih.govfigshare.com |

| Copper | Arenediazonium salts | DABSO, KHF₂ | Wide substrate scope, no additional oxidant needed. nih.gov |

| Copper | 1,3-dienes, sulfonyl chlorides, indoles | - | Dual catalytic role, synthesis of allylsulfone-containing indoles. acs.orgnih.gov |

| Nickel | Vinyl bromides, benzyl bromides | Na₂S₂O₄, NFSI | Mild conditions, good functional group tolerance. nih.gov |

Radical-Mediated Fluorosulfonylation Approaches

Radical-mediated reactions offer an alternative and powerful strategy for the synthesis of sulfonyl fluorides. These methods often proceed under mild conditions and can tolerate a variety of functional groups.

One notable approach involves the use of sulfonyl hydrazides as precursors to sulfonyl radicals. In the presence of a fluorinating agent like Selectfluor, sulfonyl hydrazides can liberate nitrogen gas and form sulfonyl radicals. These radicals then rapidly react with a fluorine source to generate the corresponding sulfonyl fluoride. This method is advantageous as it can be performed in water without the need for a metal catalyst or other additives. ccspublishing.org.cn

Another radical pathway is observed in the palladium-catalyzed sulfonylation of indoles, where the insertion of sulfur dioxide is believed to proceed through a radical process. nih.govfigshare.com Similarly, mechanistic studies of copper-catalyzed 1,4-sulfonylindolylation of 1,3-dienes suggest the involvement of sulfonyl radicals initiated by the copper catalyst. acs.orgnih.gov

Multicomponent Reaction Strategies Incorporating Sulfonyl Fluorides and Indoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are characterized by high atom economy and operational simplicity.

A prime example is the palladium-catalyzed three-component reaction for the synthesis of 2-sulfonated indoles. This reaction brings together 1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates to construct the desired products in a single operation. nih.gov

Copper-catalyzed multicomponent reactions have also been developed for the regioselective 1,4-sulfonylindolylation of aryl 1,3-dienes. This method combines a 1,3-diene, a sulfonyl chloride, and an indole to generate structurally interesting allylsulfone-containing indole compounds under mild conditions and with excellent regioselectivity. acs.org

A novel metal- and catalyst-free one-pot, multi-component approach for synthesizing sulfonyl fluorides from aryltriazenes has also been developed. This reaction utilizes aryltriazenes, DABSO, and N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA) to produce a variety of sulfonyl fluorides in high yields. researchgate.net

| Reaction Type | Components | Catalyst | Key Features |

| C-H Sulfonylation | 1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, aryldiazonium tetrafluoroborates | Palladium(II) bromide | Direct functionalization of indoles. nih.gov |

| 1,4-Sulfonylindolylation | Aryl 1,3-dienes, sulfonyl chlorides, indoles | Copper | Regioselective synthesis of allylsulfone-containing indoles. acs.org |

| Fluorosulfonylation | Aryltriazenes, DABSO, NFSI | None (TFA present) | Metal- and catalyst-free, high yields. researchgate.net |

Integration of the Sulfonyl Fluoride Group onto the 2,3-Dihydro-1H-indole Scaffold

The introduction of the sulfonyl fluoride moiety onto the indoline (2,3-dihydro-1H-indole) ring system can be achieved through various synthetic strategies, including one-pot sequences and late-stage functionalization.

Late-Stage Functionalization of Complex Indoline Derivatives with Sulfonyl Fluoride Moieties

Late-stage functionalization (LSF) is a powerful strategy for introducing functional groups into complex molecules at a late stage of the synthesis. This approach is particularly valuable in drug discovery as it allows for the rapid generation of analogs from a common advanced intermediate.

The direct C-H functionalization of indoles, as demonstrated in palladium-catalyzed reactions, represents a form of late-stage functionalization. nih.gov This strategy can potentially be applied to complex indoline derivatives to install a sulfonyl fluoride group. For instance, a pre-existing complex indoline scaffold could be functionalized at a specific C-H bond, provided a suitable directing group is present.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing sulfonyl fluorides, several approaches align with these principles.

The catalyst-free fluorination of sulfonyl hydrazides in water is an excellent example of a green synthetic method. ccspublishing.org.cn This reaction avoids the use of metal catalysts and organic solvents, which are often toxic and difficult to dispose of. The use of water as a solvent is highly desirable from an environmental perspective.

Furthermore, the development of catalytic methods, such as those employing palladium, copper, and nickel, can be considered a step towards greener synthesis, as they often allow for milder reaction conditions and higher efficiency compared to stoichiometric reagents. nih.govnih.govacs.orgnih.gov The ongoing development of more sustainable catalysts and reaction media will continue to be a key focus in the synthesis of 2,3-dihydro-1H-indole-6-sulfonyl fluoride and related compounds.

Purification and Isolation Techniques for Academic Research Outputs

The successful synthesis of 2,3-dihydro-1H-indole-6-sulfonyl fluoride and its analogs in a research setting is critically dependent on effective purification and isolation techniques. The choice of method is dictated by the scale of the reaction, the physicochemical properties of the target compound, and the nature of the impurities present in the crude reaction mixture. Standard laboratory procedures such as column chromatography, high-performance liquid chromatography (HPLC), and crystallization are routinely employed to obtain these compounds in high purity, suitable for spectroscopic characterization and further biological evaluation.

Column Chromatography

Flash column chromatography over silica (B1680970) gel is a primary and widely used method for the purification of 2,3-dihydro-1H-indole-6-sulfonyl fluoride and related compounds. rsc.orgrsc.orgacs.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For sulfonyl fluorides bearing an indole or indoline core, non-polar to moderately polar solvent systems are typically effective. A common approach involves using a gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexanes. rsc.orgrsc.org The separation process is monitored by thin-layer chromatography (TLC) to identify fractions containing the desired product. rsc.org After separation, the solvent is removed under reduced pressure to yield the purified compound. rsc.org

Table 1: Illustrative Column Chromatography Parameters for Indole Sulfonyl Fluoride Analogs

| Compound Class | Stationary Phase | Eluent System | Reference |

| Indole-functionalized vinyl sulfonyl fluorides | Silica gel | Petroleum ether / Ethyl acetate (10:1 to 5:1 v/v) | rsc.org |

| Substituted indolines | Silica gel | Ethyl acetate / Hexanes (10% AcOEt in hexanes) | acs.org |

| General sulfonyl fluorides | Silica gel | n-hexane / Ethyl acetate (ranging from 450:1 to 100:1 v/v) | rsc.org |

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating complex mixtures of closely related analogs, high-performance liquid chromatography (HPLC) is an invaluable tool. Both normal-phase and reversed-phase HPLC can be adapted for the purification of indoline derivatives.

Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis and purification of polar and semi-polar organic molecules. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile or methanol (B129727) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Given the structure of 2,3-dihydro-1H-indole-6-sulfonyl fluoride, RP-HPLC would be a suitable method for its fine purification.

Table 2: Representative HPLC Conditions for Dihydro-Indole Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

| 1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl- | Newcrom R1 (C18) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | sielc.com |

| 2′-O-(pyren-1-ylmethanimine-N-oxymethyl)uridine | Supelcosil LC-18S (C18) | 0.1 M triethylammonium (B8662869) acetate pH 7.0 with a linear gradient of MeCN | UV (254 nm) |

Crystallization

Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of a supersaturated solution upon cooling, from which crystals of the pure compound will precipitate.

For indole and its derivatives, various solvent systems have been found to be effective for crystallization. A study on the purification of indole demonstrated that a mixed solvent system of methanol and water was optimal. researchgate.net The precise conditions, such as the solvent ratio and crystallization temperature, would need to be optimized for 2,3-dihydro-1H-indole-6-sulfonyl fluoride. In some instances, recrystallization from a single solvent after chromatographic purification can significantly enhance the purity of the final product.

The general workflow for the purification of 2,3-dihydro-1H-indole-6-sulfonyl fluoride in an academic research context would typically involve an initial purification by flash column chromatography to remove the bulk of the impurities. This would be followed, if necessary, by either preparative HPLC or crystallization to obtain the compound in analytically pure form. The purity of the final product is then confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.

Exploration of Reactivity and Mechanistic Aspects of 2,3 Dihydro 1h Indole 6 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and Its Mechanistic Nuances

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for its efficiency, reliability, and broad functional group tolerance. researchgate.net The sulfonyl fluoride group (–SO₂F) in 2,3-dihydro-1H-indole-6-sulfonyl fluoride is a key participant in SuFEx chemistry. This functional group is notably stable under many conditions, including resistance to hydrolysis and reduction, yet its reactivity can be unleashed in the presence of suitable nucleophiles and catalysts. nih.govsigmaaldrich.com

Nucleophilic Attack Pathways at the Sulfur(VI) Center

The central event in a SuFEx reaction is the nucleophilic attack on the electron-deficient sulfur(VI) atom of the sulfonyl fluoride. This process leads to the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile. While the precise mechanism can be intricate and subject to reaction conditions, it is generally understood to proceed through a nucleophilic substitution pathway at the sulfur atom. nih.gov

Computational and experimental studies on analogous aryl sulfonyl fluorides suggest that the reaction can proceed via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a transient pentacoordinate sulfur intermediate. nih.gov The nature of the nucleophile, solvent, and catalyst can influence which pathway is favored. The high electronegativity of the fluorine atom and the two oxygen atoms renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov

Influence of Nucleophile Identity on Reaction Outcomes

The outcome of SuFEx reactions with 2,3-dihydro-1H-indole-6-sulfonyl fluoride is highly dependent on the nature of the attacking nucleophile. A diverse array of nucleophiles can be employed, each leading to a different class of sulfur(VI) compounds. nih.gov

Alcohols: In the presence of a suitable base or catalyst, alcohols can react with the sulfonyl fluoride to form sulfonate esters. This transformation is a cornerstone of SuFEx chemistry, allowing for the connection of molecular fragments through a stable sulfonate linkage. researchgate.net

Amines: Primary and secondary amines are excellent nucleophiles for SuFEx reactions, readily forming stable sulfonamides. jk-sci.com This reaction is of particular importance in medicinal chemistry due to the prevalence of the sulfonamide moiety in pharmaceuticals. chemrxiv.org

Phenols: Phenols, especially when activated as phenolates or silyl (B83357) ethers, react efficiently to yield aryl sulfonate esters. nih.gov This provides a powerful method for linking aromatic systems.

Thiols: Thiols can participate in SuFEx reactions to form thiosulfonates, although their reactivity can be influenced by their propensity to oxidize. The reaction with thiols expands the scope of SuFEx to sulfur-containing molecules. nih.gov

Carboxylates: Carboxylate anions can also act as nucleophiles, leading to the formation of sulfonyl-carboxylate anhydrides, which are themselves reactive intermediates. nih.gov

The general reactivity trend for nucleophiles in SuFEx reactions is influenced by their nucleophilicity and the reaction conditions. The table below summarizes the expected products from the reaction of 2,3-dihydro-1H-indole-6-sulfonyl fluoride with various nucleophiles.

| Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Alcohol (R-OH) | Sulfonate Ester | Indoline-SO₂-OR |

| Amine (R₂NH) | Sulfonamide | Indoline-SO₂-NR₂ |

| Phenol (Ar-OH) | Aryl Sulfonate Ester | Indoline-SO₂-OAr |

| Thiol (R-SH) | Thiosulfonate | Indoline-SO₂-SR |

| Carboxylate (R-COO⁻) | Sulfonyl-Carboxylate Anhydride (B1165640) | Indoline-SO₂-O-CO-R |

Catalytic and Non-Catalytic SuFEx Reactions

While some highly nucleophilic species can react with sulfonyl fluorides directly, many SuFEx transformations benefit from or require catalysis. Catalysts serve to either enhance the electrophilicity of the sulfur center or increase the nucleophilicity of the attacking species.

Base Catalysis: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et₃N) are commonly employed to deprotonate the nucleophile (e.g., an alcohol or phenol), thereby increasing its reactivity. nih.gov

Lewis Acid Catalysis: Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms, which increases the electrophilicity of the sulfur atom and facilitates nucleophilic attack. researchgate.net

Nucleophilic Catalysis: Certain catalysts, like 1-hydroxybenzotriazole (B26582) (HOBt), can act as nucleophilic catalysts. They initially react with the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the primary nucleophile. chemrxiv.orgresearchgate.net

Fluoride-Based Catalysis: In reactions involving silyl-protected nucleophiles (e.g., silyl ethers), fluoride ions can act as catalysts by desilylating the nucleophile, generating a more potent anionic nucleophile. nih.gov

Non-catalytic reactions are generally limited to highly reactive nucleophiles or require more forcing conditions such as high temperatures. The choice between a catalytic or non-catalytic approach depends on the specific substrates and the desired reaction efficiency.

Stereochemical Implications in SuFEx Transformations

When the sulfur atom of a sulfonyl derivative is a stereocenter, as in the case of sulfonimidoyl fluorides, the stereochemical outcome of the SuFEx reaction is a critical consideration. nih.gov While 2,3-dihydro-1H-indole-6-sulfonyl fluoride itself is achiral at the sulfur, understanding the stereochemical course of SuFEx is vital for its application in the synthesis of more complex, chiral molecules.

Studies on chiral sulfonimidoyl fluorides have shown that SuFEx reactions can proceed with high stereospecificity. nih.govchemrxiv.org The reaction of enantioenriched sulfonimidoyl fluorides with nucleophiles such as amines and phenolates has been demonstrated to occur with inversion of configuration at the sulfur center, consistent with an Sₙ2-type mechanism. nih.govnih.gov However, racemization can be a competing process, particularly in the presence of excess fluoride ions which can promote the racemization of the starting sulfonimidoyl fluoride. nih.govresearchgate.net Careful control of reaction conditions is therefore essential to maintain stereochemical integrity when working with chiral-at-sulfur compounds.

Reactions Involving the 2,3-Dihydro-1H-indole Core

The indoline (B122111) nitrogen of 2,3-dihydro-1H-indole-6-sulfonyl fluoride is a nucleophilic center and can participate in a variety of bond-forming reactions. These reactions allow for the modification of the indoline core, complementing the reactivity of the sulfonyl fluoride group.

Reactions at the Indoline Nitrogen (e.g., Alkylation, Acylation, Arylation)

The secondary amine of the indoline ring can be readily functionalized through alkylation, acylation, and arylation reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

N-Alkylation: The indoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base. youtube.com Iron-catalyzed borrowing-hydrogen alkylation with alcohols provides a more sustainable alternative. nih.gov The choice of base and solvent can be crucial for achieving high yields and selectivity. researchgate.net

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. nih.gov Thioesters have also been reported as effective acyl sources for the N-acylation of indoles, offering a milder alternative to acyl halides. beilstein-journals.org

N-Arylation: The introduction of an aryl group at the indoline nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium catalyst. organic-chemistry.org Metal-free N-arylation methods using diaryliodonium salts have also been developed. mdpi.com

The following table provides an overview of common methods for the functionalization of the indoline nitrogen.

| Reaction Type | Reagent/Catalyst System | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide / Base (e.g., NaH, K₂CO₃) | N-Alkyl Indoline |

| N-Alkylation | Alcohol / Iron Catalyst | N-Alkyl Indoline |

| N-Acylation | Acyl chloride or Anhydride / Base (e.g., Et₃N, Pyridine) | N-Acyl Indoline |

| N-Acylation | Thioester / Base (e.g., Cs₂CO₃) | N-Acyl Indoline |

| N-Arylation | Aryl halide / Palladium Catalyst and Ligand / Base | N-Aryl Indoline |

| N-Arylation | Diaryliodonium salt / Base (e.g., tBuOK) | N-Aryl Indoline |

Electrophilic Aromatic Substitution on the Indoline Ring

The benzene (B151609) ring of 2,3-dihydro-1H-indole-6-sulfonyl fluoride is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the competing directing effects of the activating amino group and the deactivating sulfonyl fluoride group. The secondary amine of the indoline ring is a potent activating group that directs incoming electrophiles to the ortho and para positions (C-7 and C-5, respectively). Conversely, the sulfonyl fluoride (-SO₂F) is a strong electron-withdrawing group, which deactivates the ring and directs substitution to the meta position (C-5 and C-7).

In this specific molecule, these effects converge. The C-5 position is para to the strongly activating amino group and meta to the deactivating sulfonyl fluoride group, making it the most probable site for electrophilic attack. The C-7 position, being ortho to the amine and also meta to the sulfonyl fluoride, is the second most likely position, though it may be subject to some steric hindrance. The presence of the strongly deactivating -SO₂F group means that forcing conditions may be required for these transformations compared to unsubstituted indoline.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2,3-dihydro-1H-indole-6-sulfonyl fluoride | The nitronium ion (NO₂⁺) is directed to the most activated C-5 position. |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2,3-dihydro-1H-indole-6-sulfonyl fluoride | The C-5 position is electronically favored for bromination. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl fluoride | Acylation is expected at the C-5 position, though the deactivating -SO₂F group may impede this reaction. |

Dearomatization Reactions and Their Controlled Re-aromatization

Dearomatization of the indole (B1671886) core is a powerful strategy for synthesizing three-dimensional indoline scaffolds, which are prevalent in natural products. researchgate.net For electron-deficient systems like 2,3-dihydro-1H-indole-6-sulfonyl fluoride, this transformation can be challenging due to the reduced nucleophilicity of the aromatic ring. researchgate.netacs.org

Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the dearomatization of electron-deficient indoles. acs.orgresearchgate.netnih.gov These reactions often proceed via radical pathways. For instance, a photoredox-catalyzed radical addition to the C2=C3 bond of the corresponding indole (6-sulfonyl-1H-indole) could generate a dearomatized radical intermediate, which is then trapped to form a functionalized indoline. researchgate.net Another approach is oxidative dearomatization, where an umpolung (polarity inversion) of the indole C3 position is achieved, making it susceptible to nucleophilic attack. nih.gov

Controlled re-aromatization of a functionalized indoline derivative back to the corresponding indole can typically be accomplished through oxidation. This process restores the aromatic system and is often thermodynamically favorable. researchgate.net The choice of oxidant (e.g., manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or air) allows for control over this transformation, enabling the synthesis of substituted indole-6-sulfonyl fluoride derivatives.

Oxidative and Reductive Transformations of the Indoline System

The indoline system is amenable to both oxidative and reductive transformations.

Oxidative Transformations: The most common oxidative reaction of the indoline moiety is dehydrogenation to form the corresponding indole. This aromatization process can be achieved using a variety of oxidizing agents, such as MnO₂ or DDQ. The sulfonyl fluoride group is exceptionally stable and generally remains unaffected by such conditions.

Reductive Transformations: The sulfonyl fluoride group is highly resistant to chemical reduction due to the strong S-F bond and the high oxidation state of sulfur(VI). nih.gov Therefore, selective reduction of other parts of the molecule is feasible. The benzene ring of the indoline, being electron-deficient, could potentially undergo reduction under harsh conditions like high-pressure catalytic hydrogenation, though this may also affect the heterocyclic ring. More controlled reductions typically target the indole form of the molecule. For example, the C2=C3 double bond of 6-sulfonyl-1H-indole can be reduced back to the indoline using reagents like sodium cyanoborohydride (NaCNBH₃) in acidic media. bhu.ac.in

Interplay between Sulfonyl Fluoride and Indoline Reactivity

The presence of two distinct reactive centers—the nucleophilic indoline nitrogen and the electrophilic sulfonyl fluoride group—allows for complex and potentially orthogonal chemical behavior.

Orthogonal Reactivity Studies

Orthogonal reactivity refers to the selective transformation of one functional group in the presence of another. researchgate.net In 2,3-dihydro-1H-indole-6-sulfonyl fluoride, this principle can be exploited to independently functionalize the nitrogen atom and the sulfonyl fluoride moiety.

Indoline N-Functionalization: The secondary amine can be selectively acylated, alkylated, or arylated under standard conditions. Care must be taken to use non-nucleophilic bases to avoid competing reactions at the sulfonyl fluoride group.

Sulfonyl Fluoride Functionalization (SuFEx Chemistry): The sulfonyl fluoride group is an excellent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of click chemistry. It can react with various nucleophiles, such as phenols and amines, to form stable sulfonates and sulfonamides, respectively. researchgate.netnih.gov These reactions are often catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or other tertiary amines. nih.govnih.gov It is possible to perform a SuFEx reaction on the -SO₂F group while leaving the indoline N-H intact, for example, by using silyl-protected nucleophiles. nih.gov

| Target Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Indoline Nitrogen | N-Acetylation | Acetyl chloride, Triethylamine | N-acetyl indoline |

| Sulfonyl Fluoride | SuFEx (Sulfonamide formation) | Aniline, DBU | N-phenyl sulfonamide derivative |

Directed Functionalization via Intramolecular Interactions

While less common, intramolecular interactions could direct the functionalization of the molecule. The proximity of the N-H bond to the sulfonyl fluoride group could potentially lead to intramolecular cyclization under specific conditions. For instance, deprotonation of the indoline nitrogen with a strong base could generate an anion that attacks the electrophilic sulfur center. However, this would result in a highly strained fused-ring system and is likely to be thermodynamically and kinetically challenging.

A more plausible scenario involves a multi-step process where a nucleophilic tether is first attached to the indoline nitrogen. Subsequent base- or catalyst-mediated intramolecular attack of the tethered nucleophile onto the sulfonyl fluoride center could lead to the formation of macrocyclic structures, demonstrating a sophisticated use of the molecule's bifunctional nature.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetics: The kinetics of SuFEx reactions are highly dependent on the reaction conditions. For small molecules, the reaction often follows a bimolecular pathway. However, in more complex systems, the mechanism can be a two-step process involving initial non-covalent binding followed by the covalent bond-forming step, leading to non-linear kinetics. nih.gov The reaction rate is influenced by the nucleophilicity of the attacking species, the choice and concentration of the base catalyst, and the solvent. nih.gov The electron-withdrawing character of the indoline ring is expected to enhance the electrophilicity of the sulfur atom, potentially accelerating the SuFEx reaction compared to simple aryl sulfonyl fluorides.

Thermodynamics: From a thermodynamic standpoint, reactions that involve the disruption of the aromatic system, such as dearomatization, are energetically costly due to the loss of aromatic stabilization energy. researchgate.net Consequently, the reverse reaction, aromatization, is generally a thermodynamically favorable process. This equilibrium dictates that dearomatization reactions often require specific catalytic cycles or high-energy intermediates (e.g., radicals) to proceed efficiently, while re-aromatization can often occur more readily. SuFEx reactions are typically thermodynamically favorable, driven by the formation of a stable S-O or S-N bond and the fluoride leaving group, which is stabilized in solution.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry serves as a powerful tool to complement experimental studies in elucidating the intricate mechanistic details of reactions involving 2,3-dihydro-1H-indole-6-sulfonyl fluoride. Through the application of quantum mechanical calculations, chemists can model reaction pathways, visualize transition states, and quantify energetic barriers, providing a deeper understanding of the underlying principles governing the compound's reactivity.

Density Functional Theory (DFT) is a predominant method employed for these investigations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net Such studies can provide valuable insights into the optimized geometry of 2,3-dihydro-1H-indole-6-sulfonyl fluoride, including crucial bond lengths and angles that influence its reactivity. researchgate.net

Furthermore, computational studies can shed light on the role of catalysts or reagents in a given transformation. For example, in a base-facilitated reaction, DFT calculations can model the interaction of the base with the sulfonyl fluoride moiety, revealing how this interaction activates the sulfur-fluorine bond towards nucleophilic attack. nih.gov This was demonstrated in a computational investigation into the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis, which clarified the crucial role of the Bi(III) catalyst and the base. nih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another valuable computational tool. The energy and distribution of the LUMO on the 2,3-dihydro-1H-indole-6-sulfonyl fluoride molecule can indicate the most likely sites for nucleophilic attack. Conversely, the HOMO can provide information about the molecule's ability to act as a nucleophile. The HOMO-LUMO energy gap is a critical parameter that can be correlated with the chemical reactivity and stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the molecule. For 2,3-dihydro-1H-indole-6-sulfonyl fluoride, an MEP map would likely show a region of positive electrostatic potential around the sulfur atom of the sulfonyl fluoride group, highlighting its electrophilic nature and susceptibility to reaction with nucleophiles.

In the context of its interactions with biological macromolecules, computational docking and molecular dynamics simulations can predict the binding modes and affinities of 2,3-dihydro-1H-indole-6-sulfonyl fluoride with protein targets. espublisher.com These simulations can elucidate the specific amino acid residues that interact with the sulfonyl fluoride group, providing a mechanistic basis for its biological activity. espublisher.com While the sulfonyl fluoride group is generally stable, its reactivity can be enhanced when proximally located to nucleophilic amino acid residues within a protein's binding pocket. nih.gov

Table 2: Key Chemical Compounds

| Compound Name |

|---|

Applications in Chemical Biology and Advanced Chemical Tool Development

Design and Synthesis of 2,3-Dihydro-1H-indole-6-sulfonyl Fluoride (B91410) as a Bioorthogonal Probe

Bioorthogonal probes are chemical tools that can react with their intended target within a complex biological environment without interfering with native biochemical processes. The sulfonyl fluoride group, including the 2,3-dihydro-1H-indole-6-sulfonyl fluoride scaffold, is well-suited for this purpose due to its balance of stability in aqueous environments and reactivity toward specific protein residues. rsc.orgnih.gov

The core strategy for using sulfonyl fluoride probes for site-specific labeling relies on their ability to covalently modify nucleophilic amino acid residues. rsc.orgrsc.org Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. rsc.orgnih.gov This expanded targeting scope allows for the labeling of proteins that may lack an accessible cysteine in their binding sites. acs.orgrsc.org

The design of these probes often involves a structure-based drug design (SBDD) approach. rsc.org By incorporating the sulfonyl fluoride warhead into a scaffold that has a known affinity for a particular protein, researchers can direct the probe to a specific binding pocket. rsc.orgnih.gov This proximity-driven reactivity enhances the selectivity of the labeling reaction, ensuring that the covalent modification occurs at the desired site. rsc.org For instance, researchers have rationally designed sulfonyl fluoride probes to target specific tyrosine residues within the active site of the mRNA-decapping scavenger enzyme (DcpS). acs.org By modifying a known DcpS inhibitor with a sulfonyl fluoride group, they created probes that could specifically label Tyr113 and Tyr143. rsc.org

A common feature in the design of these probes is the inclusion of a reporter tag, such as an alkyne or azide (B81097) group. acs.org This "clickable" handle allows for the subsequent attachment of visualization agents (like fluorophores) or affinity tags (like biotin) through bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This two-step approach enables the detection, enrichment, and identification of labeled proteins from complex biological mixtures. acs.org

The versatility of the sulfonyl fluoride scaffold extends to the development of probes with integrated fluorescent or isotopic labels. Fluorescent probes can be created by directly conjugating a fluorophore to the sulfonyl fluoride-containing molecule. For example, new 9H-pyrido[2,3-b]indole-based fluorophores have been designed and synthesized, demonstrating their potential in cellular imaging. nih.gov

Isotopic labeling, particularly with fluorine-19 (¹⁹F), offers significant advantages for nuclear magnetic resonance (NMR) studies. The ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a large chemical shift range, making it highly sensitive to its local chemical environment. ucla.edu Since fluorine is virtually absent in biological systems, ¹⁹F-labeled probes provide a background-free signal for NMR analysis. ucla.edu Sulfonyl fluoride probes can serve as a vehicle for introducing a ¹⁹F label into a protein of interest. This allows for the investigation of protein structure, dynamics, ligand binding, and folding using one-dimensional ¹⁹F NMR experiments, which are often simpler to interpret than multidimensional proton NMR. ucla.edubiorxiv.org The synthesis of such probes can be achieved through various methods, including the use of sulfuryl fluoride gas in modular flow platforms to create fluorosulfates and sulfamoyl fluorides from biorelevant compounds. uva.nl

Molecular Interaction Studies and Protein Labeling

The ability of sulfonyl fluorides to covalently modify proteins has made them invaluable tools for studying molecular interactions and for protein labeling applications.

Sulfonyl fluorides are recognized for their broad reactivity with multiple nucleophilic amino acid residues. rsc.orgenamine.net This promiscuity is a key advantage over more selective warheads like acrylamides, which predominantly target cysteine. rsc.org The reactivity of sulfonyl fluorides with these residues allows for the covalent targeting of a wider range of proteins. nih.gov

Studies have shown that while sulfonyl fluorides react with cysteine, the resulting adduct can be unstable. rsc.orgacs.org In contrast, they form stable covalent bonds with tyrosine and lysine. acs.orgrsc.orgacs.org The reactivity towards different amino acids generally follows the order of their nucleophilicity at physiological pH: N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr < N-Ac-Cys. nih.gov The specific residue that is modified often depends on its accessibility and nucleophilicity within the protein's binding pocket. rsc.org For example, sulfonyl fluoride probes have been used to selectively label functional tyrosine residues in the substrate-binding site of glutathione (B108866) transferases (GSTs). researchgate.netnih.gov Similarly, they have been employed to target catalytic lysine residues in kinases and histidine residues in proteins like cereblon. nih.govrsc.org

| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Adduct Stability | Example Protein Target |

|---|---|---|---|

| Tyrosine | Reactive | Stable acs.orgrsc.orgacs.org | Glutathione Transferases (GSTs) researchgate.netnih.gov, DcpS acs.org |

| Serine | Reactive | Stable | Serine Proteases rsc.org, Fatty Acid Amide Hydrolase (FAAH) nih.gov |

| Threonine | Reactive | Stable | - |

| Lysine | Reactive | Stable acs.orgrsc.orgacs.org | Kinases nih.gov, Mcl-1 rsc.org |

| Cysteine | Reactive | Unstable rsc.orgacs.org | - |

| Histidine | Reactive | Stable | Cereblon (CRBN) rsc.org |

Sulfonyl fluoride conjugates are powerful tools for studying enzyme-inhibitor interactions due to their ability to form irreversible covalent bonds with their target enzymes. This covalent modification effectively "traps" the inhibitor in the active site, allowing for detailed structural and functional studies.

For example, sulfonyl fluoride-based inhibitors have been developed for fatty acid amide hydrolase (FAAH). nih.gov Mass spectrometry analysis confirmed that these compounds act as covalent modifiers of the enzyme. nih.gov Similarly, sulfonyl fluoride probes have been used to study the interactions with serine proteases, where they covalently modify the active site serine residue. rsc.org By creating a stable enzyme-inhibitor complex, researchers can use techniques like X-ray crystallography to gain high-resolution insights into the binding mode of the inhibitor. An example is the crystal structure of a tyrosine kinase (FGFR1) covalently modified by an ATP analog containing a sulfonyl fluoride, which revealed the modification of a catalytic lysine. rsc.orgresearchgate.net These studies are crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Chemoproteomic approaches using sulfonyl fluoride probes have become a key strategy for mapping protein binding sites and identifying new ligandable sites across the proteome. researchgate.netebi.ac.uk These probes, often equipped with a clickable handle, are used to treat cell lysates or live cells. rsc.orgresearchgate.net The covalently modified proteins are then enriched and identified using mass spectrometry-based proteomics.

High-Throughput Screening Library Development for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for biological activity. The development of diverse chemical libraries centered on promising scaffolds is crucial for the success of HTS campaigns. The 2,3-dihydro-1H-indole-6-sulfonyl fluoride scaffold is an excellent candidate for library development due to its synthetic tractability and the inherent reactivity of the sulfonyl fluoride group.

The creation of a diverse library of 2,3-dihydro-1H-indole-6-sulfonyl fluoride analogs relies on established and adaptable synthetic methodologies. A common strategy involves the late-stage introduction of the sulfonyl fluoride moiety or the diversification of the indoline (B122111) core. The synthesis can be approached in a modular fashion, allowing for the introduction of a wide range of chemical functionalities at various positions on the indoline ring.

Key synthetic routes to sulfonyl fluorides often begin with the corresponding sulfonic acid or sulfonyl chloride. For instance, a substituted indoline can be chlorosulfonated, and the resulting sulfonyl chloride is then converted to the sulfonyl fluoride using a fluoride source like potassium fluoride. Alternatively, a palladium-catalyzed coupling of an aryl bromide or iodide with a sulfur dioxide surrogate can generate a sulfinate, which is then fluorinated.

To build a diverse library, variations can be introduced at several key positions on the 2,3-dihydro-1H-indole scaffold:

N1-position: The nitrogen atom of the indoline ring can be readily alkylated or acylated to introduce a variety of substituents, influencing the compound's solubility, cell permeability, and binding orientation.

C2 and C3 positions: The saturated carbon backbone of the indoline allows for the introduction of stereocenters and diverse functional groups, which can explore the three-dimensional space of a protein's binding pocket.

Aromatic ring (C4, C5, C7): The benzene (B151609) portion of the scaffold can be functionalized with different electron-donating or electron-withdrawing groups to modulate the reactivity of the sulfonyl fluoride and to introduce additional points of interaction with a target protein.

A representative synthetic approach to generate a library of N-acylated 2,3-dihydro-1H-indole-6-sulfonyl fluoride analogs is depicted below:

| Step | Description | Reactants | Reagents and Conditions | Product |

| 1 | Chlorosulfonylation | 2,3-dihydro-1H-indole | Chlorosulfonic acid | 2,3-dihydro-1H-indole-6-sulfonyl chloride |

| 2 | Fluorination | 2,3-dihydro-1H-indole-6-sulfonyl chloride | Potassium fluoride, phase-transfer catalyst | 2,3-dihydro-1H-indole-6-sulfonyl fluoride |

| 3 | N-Acylation Library Synthesis | 2,3-dihydro-1H-indole-6-sulfonyl fluoride | Diverse library of carboxylic acids | Coupling agents (e.g., HATU, EDCI), base, solvent (e.g., DMF) |

This modular approach enables the high-throughput synthesis of a large number of distinct analogs, which can then be screened for their ability to covalently modify proteins of interest.

Once a library of 2,3-dihydro-1H-indole-6-sulfonyl fluoride analogs has been synthesized, the next step is to evaluate their potential as covalent modifiers in proteomic research. Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. This broad reactivity makes them particularly useful for "beyond-cysteine" covalent targeting, expanding the scope of the "ligandable" proteome.

The evaluation process typically involves incubating the library members with a complex biological sample, such as a cell lysate or even live cells. Proteins that are covalently modified by the compounds can then be identified using mass spectrometry-based proteomics. A common workflow involves the use of an alkyne- or azide-functionalized analog of the 2,3-dihydro-1H-indole-6-sulfonyl fluoride probe. After the covalent labeling reaction, a reporter tag (e.g., biotin (B1667282) or a fluorophore) can be attached via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The tagged proteins can then be enriched and identified.

For example, a study on the isoindoline-based probe EM364-SF, a structural isomer of the indoline scaffold, demonstrated its ability to covalently engage a histidine residue in the protein cereblon. nih.gov This highlights the potential of such scaffolds to act as specific and potent covalent modifiers. The screening of a diverse library of 2,3-dihydro-1H-indole-6-sulfonyl fluoride analogs would likely reveal numerous novel protein-ligand interactions, providing valuable starting points for the development of chemical probes and therapeutic agents.

Contributions to Chemical Proteomics Methodologies

Chemical proteomics aims to understand the function of proteins on a global scale by using small molecule probes to perturb and profile their activity in native biological systems. The 2,3-dihydro-1H-indole-6-sulfonyl fluoride scaffold contributes to this field by providing a versatile platform for the design of activity-based probes (ABPs).

ABPs are a class of chemical probes that covalently label active enzymes in a proteome. They typically consist of three components: a reactive group (the "warhead"), a binding group that directs the probe to a specific class of proteins, and a reporter tag for detection and enrichment. The 2,3-dihydro-1H-indole-6-sulfonyl fluoride can serve as both the reactive group and a core component of the binding group.

By modifying the substituents on the indoline ring, the selectivity of the probe can be tuned towards specific protein families. For instance, incorporating a phosphate-mimicking group could direct the probe towards phosphatases or kinases. The broad reactivity of the sulfonyl fluoride warhead is advantageous for ABPP, as it can label a variety of active site residues, not just the highly reactive cysteine.

The use of such probes in competitive profiling experiments can also facilitate the discovery of new enzyme inhibitors. In this setup, a biological sample is pre-incubated with a potential inhibitor before treatment with the ABP. A decrease in the labeling of a specific protein by the ABP indicates that the inhibitor binds to that protein. This methodology allows for the unbiased, proteome-wide screening of inhibitor selectivity.

Development of Novel Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is fundamental to many areas of biotechnology and medicine, including the development of antibody-drug conjugates (ADCs) and diagnostic agents. The reactivity of the sulfonyl fluoride group has been harnessed in a powerful click chemistry reaction known as Sulfur(VI) Fluoride Exchange (SuFEx).

SuFEx is a set of near-perfect click reactions that involve the exchange of the fluoride on a sulfur(VI) center with a nucleophile. This reaction is highly efficient, selective, and occurs under mild, biocompatible conditions. A molecule like 2,3-dihydro-1H-indole-6-sulfonyl fluoride can serve as a SuFEx hub for bioconjugation.

For example, the indoline scaffold could be pre-functionalized with a targeting moiety, such as a small molecule ligand that binds to a specific protein or a peptide that targets a particular cell type. The sulfonyl fluoride group would then be available to react with a nucleophilic handle on a payload molecule, such as a drug or a fluorescent dye. This strategy allows for the modular and efficient construction of complex bioconjugates.

The development of SuFEx chemistry has expanded the toolbox for bioconjugation, and scaffolds like 2,3-dihydro-1H-indole-6-sulfonyl fluoride are poised to play a significant role in this field. Their stability in aqueous media, combined with their tunable reactivity, makes them ideal candidates for developing the next generation of targeted therapeutics and diagnostic tools.

Role As a Versatile Synthetic Building Block and Precursor for Materials Science

Utilization in Modular Chemical Synthesis

The concept of modular synthesis, or "click chemistry," aims to build complex molecules from simple, reactive building blocks in a reliable and high-yielding manner. nih.gov 2,3-dihydro-1H-indole-6-sulfonyl fluoride (B91410) is an exemplary building block within the SuFEx paradigm, where the sulfonyl fluoride (-SO2F) group acts as a highly efficient "clickable" handle.

The indoline (B122111) scaffold is a privileged heterocyclic structure found in numerous biologically active compounds. nih.gov By equipping this core with a sulfonyl fluoride group, chemists can readily link it to other molecular fragments, including other heterocyclic systems. The SuFEx reaction allows for the formation of robust sulfonamide or sulfonate ester linkages by reacting the sulfonyl fluoride with amines or phenols (often as their silyl (B83357) ether derivatives), respectively. ccspublishing.org.cnrsc.org This modular approach facilitates the synthesis of complex, multi-heterocyclic architectures where the indoline unit is covalently connected to other rings, a strategy employed in the development of novel chemical entities.

The sulfonyl fluoride group is an ideal hub for introducing molecular diversity. researchgate.net Starting with the 2,3-dihydro-1H-indole-6-sulfonyl fluoride core, a wide array of functional groups can be introduced through the SuFEx reaction. The -SO2F group demonstrates chemoselective reactivity, exclusively forming sulfonylation products without engaging in unwanted side reactions. This allows for the precise and predictable attachment of different functionalities, leading to the creation of multi-functionalized molecules where the indoline scaffold provides a central framework. The reaction's tolerance for various functional groups means that complex substituents can be installed in a single step, streamlining synthetic pathways. nih.gov

| Reaction Type | Nucleophile | Resulting Linkage | Catalyst/Conditions |

| Sulfonamide Formation | Primary/Secondary Amines | R-SO₂-NR'R'' | Base (e.g., DBU), Lewis Acid |